molecular formula C9H6ClNO3S B2805325 (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate CAS No. 672949-92-7

(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate

Cat. No.: B2805325
CAS No.: 672949-92-7
M. Wt: 243.66
InChI Key: JWRIHIVOVFLPPQ-UHFFFAOYSA-N
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Description

(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate is an organic compound with the chemical formula C10H7ClN2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate typically involves the condensation of appropriate thiazole and furan derivatives under controlled conditions. Common synthetic methods for thiazole derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways for this compound would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate include other thiazole and furan derivatives, such as:

    Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Furan derivatives: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combined thiazole and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-9-11-4-6(15-9)5-14-8(12)7-2-1-3-13-7/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRIHIVOVFLPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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